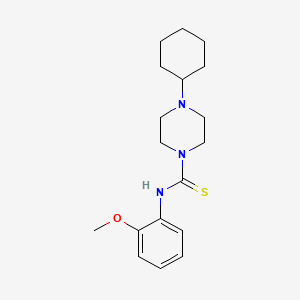![molecular formula C22H21Cl2N3O2 B3612121 5-(2,5-dichlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3612121.png)
5-(2,5-dichlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide
説明
5-(2,5-dichlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has been used in scientific research for its potential therapeutic effects. This compound is also known as TAK-659 and has been studied for its ability to inhibit certain enzymes and signaling pathways in the body.
作用機序
TAK-659 works by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are important enzymes in the immune system. By inhibiting these enzymes, TAK-659 can modulate the immune response and reduce inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of TAK-659 have been studied in several preclinical models. In these studies, TAK-659 has been shown to reduce the growth and survival of cancer cells, modulate the immune response, and reduce inflammation. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of using TAK-659 in lab experiments is its specificity for BTK and ITK. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways in the body. However, one limitation of using TAK-659 is its potential toxicity. TAK-659 has been shown to cause liver toxicity in some preclinical models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on TAK-659. One area of research is to further investigate its potential therapeutic effects in cancer, autoimmune diseases, and inflammation. Another area of research is to optimize the synthesis process to produce TAK-659 with even higher yields and purity. Additionally, future research could focus on identifying potential biomarkers for TAK-659 response and toxicity, which could help to guide its clinical development.
科学的研究の応用
TAK-659 has been studied for its potential therapeutic effects in several areas, including cancer, autoimmune diseases, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of enzymes and signaling pathways that are essential for cell survival and proliferation. In autoimmune diseases and inflammation, TAK-659 has been studied for its ability to modulate the immune system and reduce inflammation.
特性
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-26-10-12-27(13-11-26)17-5-3-16(4-6-17)25-22(28)21-9-8-20(29-21)18-14-15(23)2-7-19(18)24/h2-9,14H,10-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZBBYLAKDGXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-chloro-5-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B3612044.png)
![N-phenyl-3-[(4-phenyl-1,3-thiazol-2-yl)thio]propanamide](/img/structure/B3612065.png)
![methyl 3-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoate](/img/structure/B3612068.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3612073.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxybenzyl)acetamide](/img/structure/B3612075.png)
![8-ethyl-2-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3612097.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3612105.png)
![4-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenylbenzamide](/img/structure/B3612110.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3612116.png)

![N-(4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3612135.png)
![N-(4-bromophenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3612137.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3612144.png)
![6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3612149.png)